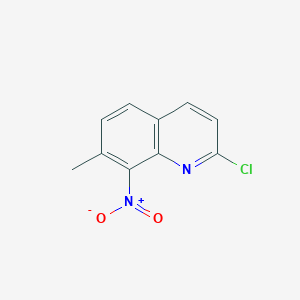

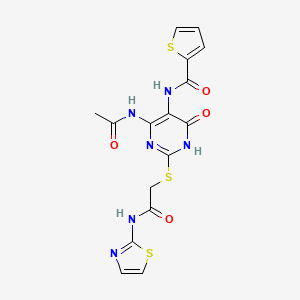

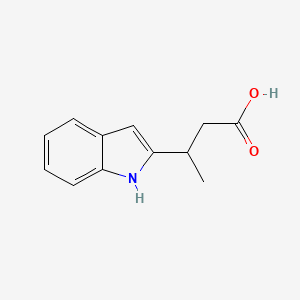

![molecular formula C17H14BrNO4 B2728246 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 258264-67-4](/img/structure/B2728246.png)

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is a derivative of indole, containing a bromine atom, a hydroxy group, and a methoxy group.

- It has potential biological activity due to its structural features.

Synthesis Analysis

- The synthesis of this compound involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with appropriate precursors.

- Further details on the synthetic route would require a thorough literature search.

Molecular Structure Analysis

- The molecular formula is C~8~H~7~BrO~3~.

- The structure includes an indole ring, a bromine atom, a hydroxy group, and a methoxy group.

Chemical Reactions Analysis

- The compound may undergo various reactions, including substitution, oxidation, and reduction.

- Specific reactions would depend on reaction conditions and functional groups present.

Physical And Chemical Properties Analysis

- The compound’s melting point, solubility, and stability should be determined experimentally.

Scientific Research Applications

Chemical Reactions and Transformations

The compound has been studied in the context of chemical reactions, particularly in the formation of thiazoles and indol-2-ones. Kammel et al. (2015) explored its reactions under mildly basic conditions, resulting in unexpected products like Eschenmoser coupling reactions (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Furthermore, Kammel et al. (2017) investigated its reaction with substituted aromatic thioamides, leading to the formation of various thiazoles and indol-2-ones, demonstrating its potential in synthetic organic chemistry (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).

Kinase Inhibition and Potential Therapeutic Applications

The compound's derivatives have been identified as potent TrkA kinase inhibitors, as discussed by Wood et al. (2004). These findings indicate potential applications in therapeutic areas, particularly targeting kinase-related pathways (Wood, Kuyper, Petrov, Hunter, Harris, & Lackey, 2004).

Antioxidant Properties

Research on bromophenol derivatives, which are structurally related to this compound, suggests potential antioxidant properties. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities comparable to standard antioxidants (Li, Li, Gloer, & Wang, 2011). This opens up avenues for further research into the antioxidant potential of similar compounds.

Synthesis and Structural Studies

The compound has been a subject of interest in synthetic chemistry and structural studies. Zhu and Qiu (2011) synthesized Schiff bases using a related compound, demonstrating its versatility in forming structurally diverse molecules (Zhu & Qiu, 2011). Maru (2016) conducted a microwave-assisted synthesis of related compounds, highlighting a green approach to their preparation (Maru, 2016).

Safety And Hazards

- Avoid contact with skin and eyes.

- Provide appropriate exhaust ventilation when handling.

- Normal preventive fire protection measures apply.

Future Directions

- Investigate its biological activity, potential therapeutic applications, and optimization of synthesis routes.

properties

IUPAC Name |

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKTAQYDAYQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

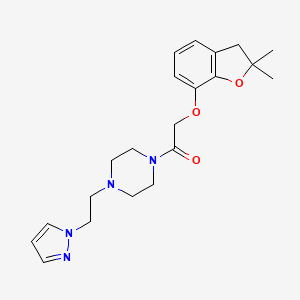

![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

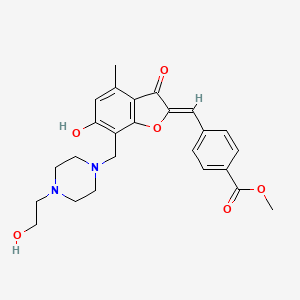

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)

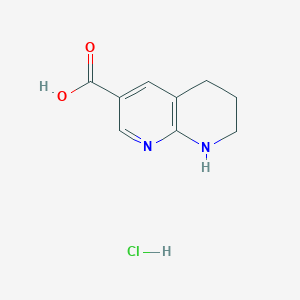

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)